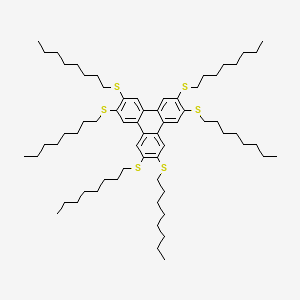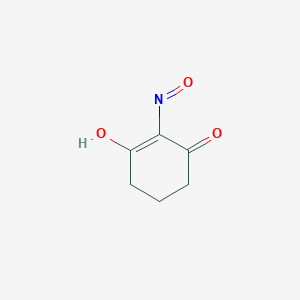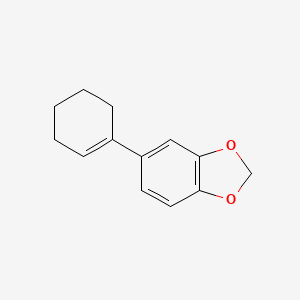![molecular formula C10H12F2O B14349115 {[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene CAS No. 91922-66-6](/img/structure/B14349115.png)
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a difluoropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 1,3-difluoro-2-propanol under specific conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ether linkage between the benzyl group and the difluoropropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the difluoropropyl group to a propyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The difluoropropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluoro-2-propanol: A related compound with similar structural features but lacking the benzene ring.
Benzyl alcohol: Shares the benzyl group but does not contain the difluoropropyl moiety.
Difluorobenzene derivatives: Compounds with difluoro substitution on the benzene ring itself.
Uniqueness
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene is unique due to the presence of both a benzene ring and a difluoropropyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
91922-66-6 |
|---|---|
Molekularformel |
C10H12F2O |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
1,3-difluoropropan-2-yloxymethylbenzene |
InChI |
InChI=1S/C10H12F2O/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI-Schlüssel |
SVCIAVIRZKPMBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(CF)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)





![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)




![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)


